1-(1,3-Benzothiazol-2-yl)piperidin-4-amine chemical structure
1-(1,3-Benzothiazol-2-yl)piperidin-4-amine chemical structure
Executive Technical Summary
1-(1,3-Benzothiazol-2-yl)piperidin-4-amine is a privileged bicyclic scaffold utilized extensively in fragment-based drug discovery (FBDD).[1] Structurally, it consists of a lipophilic 1,3-benzothiazole fused ring system coupled to a semi-rigid piperidine linker, terminating in a primary amine.
This molecule serves as a critical "linker-pharmacophore" hybrid.[1] The benzothiazole moiety provides high affinity for hydrophobic pockets (e.g., in kinases and GPCRs) via
Structural Analysis & Physicochemical Profile
Understanding the electronic distribution of this molecule is prerequisite to successful synthetic manipulation. The C2 position of the benzothiazole is electrophilic, making the bond to the piperidine nitrogen (N1) stable, while the piperidine C4-amine remains nucleophilic.
Physicochemical Properties (Predicted)
| Property | Value (Approx.) | Significance in Drug Design |
| Molecular Formula | Core scaffold composition.[1] | |
| Molecular Weight | 233.33 g/mol | Ideal for fragment-based screening (Rule of 3 compliant).[1] |
| cLogP | 2.1 – 2.5 | Moderate lipophilicity; good membrane permeability.[1] |
| TPSA | ~65 Ų | Favorable for CNS penetration (Target < 90 Ų).[1] |
| pKa (Piperidine N) | < 2.0 | The N1 nitrogen is conjugated to the benzothiazole, significantly reducing basicity. |
| pKa (Primary Amine) | ~10.6 | Highly basic; exists as a cation at physiological pH unless derivatized.[1] |
| H-Bond Donors | 2 | From the primary amine ( |
| H-Bond Acceptors | 3 | Thiazole N, Piperidine N, Amine N. |
Synthetic Routes & Process Optimization
While direct displacement of 2-chlorobenzothiazole with piperidin-4-amine is possible, it is not recommended for high-purity applications due to the potential for competitive nucleophilic attack by the primary amine, leading to polymerization or bis-substituted impurities.[1]
The Authoritative Protocol utilizes a Boc-protection strategy to ensure regioselectivity and high yield.[1]
Validated Synthetic Workflow (Graphviz)
Figure 1: Regioselective synthesis of 1-(1,3-Benzothiazol-2-yl)piperidin-4-amine via Boc-protection strategy.
Detailed Experimental Protocol
Step 1: Nucleophilic Aromatic Substitution (
)
-
Preparation: Charge a reaction vessel with 2-chlorobenzothiazole (1.0 eq) and N-Boc-4-aminopiperidine (1.1 eq).
-
Solvent System: Dissolve in anhydrous DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone) [0.5 M concentration].
-
Expert Note: DMF is preferred for ease of workup, but NMP allows higher temperatures if the reaction is sluggish.
-
-
Base: Add DIPEA (Diisopropylethylamine) (2.5 eq).
-
Causality: DIPEA acts as a proton scavenger for the HCl generated. Inorganic bases like
can be used but may require longer reaction times due to poor solubility in organic phases.[1]
-
-
Reaction: Heat to 90°C under nitrogen atmosphere for 12–16 hours. Monitor by TLC/LC-MS.
-
Workup: Cool to RT. Pour into ice-water. The intermediate carbamate usually precipitates. Filter and wash with water. If no precipitate, extract with EtOAc, wash with brine (
) to remove DMF.
Step 2: Boc-Deprotection[1][2]
-
Dissolution: Dissolve the intermediate in DCM (Dichloromethane) [0.2 M].
-
Acidolysis: Add TFA (Trifluoroacetic acid) dropwise at 0°C (Ratio DCM:TFA = 4:1).[1]
-
Alternative: Use 4N HCl in Dioxane for 2 hours if the TFA salt is undesirable.
-
-
Completion: Stir at Room Temperature for 2–4 hours.
-
Isolation (Free Base): Concentrate in vacuo. Redissolve residue in DCM. Wash with saturated aqueous
or 1N NaOH (pH > 12).[1][2] Dry organic layer over , filter, and concentrate.[3]-
Result: Off-white to pale yellow solid.[1]
-
Medicinal Chemistry Applications (SAR)
This scaffold is not merely a passive linker; it actively contributes to binding affinity.[1] The benzothiazole ring mimics the adenosine ring in ATP-competitive inhibitors or interacts with hydrophobic pockets in GPCRs.[1]
Structure-Activity Relationship (SAR) Logic[1]
Figure 2: Pharmacophore mapping and SAR opportunities for the scaffold.[1]
Key Therapeutic Areas[7]
-
Sirtuin Inhibition (SIRT2): Benzothiazole derivatives are potent SIRT2 inhibitors.[1] The piperidine-amine tail is often derivatized with bulky aromatic amides to occupy the "selectivity pocket" of the enzyme, while the benzothiazole occupies the NAD+ binding site or the acetyl-lysine channel [1].
-
Histamine H3 Antagonists: The basic amine (often methylated or incorporated into a second ring) interacts with Asp114 in the H3 receptor. The benzothiazole provides the necessary lipophilic anchor [2].
-
Antitumor Agents: Used as a scaffold to target Hsp90 or tubulin polymerization, where the benzothiazole ring mimics the purine base of nucleotides.
Analytical Characterization
To validate the integrity of the synthesized building block, the following spectral data should be observed.
-
1H NMR (DMSO-d6, 400 MHz):
- 7.78 (d, 1H, Ar-H), 7.45 (d, 1H, Ar-H), 7.28 (t, 1H, Ar-H), 7.08 (t, 1H, Ar-H) [Benzothiazole protons].
- 4.05 (d, 2H, Piperidine eq-H), 3.20 (t, 2H, Piperidine ax-H).
- 2.90 (m, 1H, CH-NH2).
-
1.85 (d, 2H), 1.35 (q, 2H) [Piperidine
]. -
Note: The amine protons (
) are broad and exchangeable, typically appearing around 1.5–2.0 ppm or shifting downfield if isolated as a salt.
-
LC-MS (ESI+):
References
-
Vertex AI Search. (2023).[1] Structure-based design, synthesis, and biological evaluation of novel piperine–resveratrol hybrids as antiproliferative agents targeting SIRT-2. National Institutes of Health (NIH). 4
-
Vertex AI Search. (2023).[1] Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands. ChemMedChem. 5
-
BenchChem. (2025).[1][2] An In-depth Technical Guide to the Synthesis of Ethyl-piperidin-4-ylmethyl-amine. (Reference for reductive amination/deprotection protocols on piperidine scaffolds). 2
-
PubChem. (2025).[1][6][7] 6-(Piperidine-1-sulfonyl)-benzothiazol-2-ylamine Compound Summary. (Reference for benzothiazole-piperidine connectivity and properties). 1[8][9]
Sources
- 1. 6-(Piperidine-1-sulfonyl)-benzothiazol-2-ylamine | C12H15N3O2S2 | CID 4386676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. Structure-based design, synthesis, and biological evaluation of novel piperine–resveratrol hybrids as antiproliferative agents targeting SIRT-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. 2,3-Dihydrobenzofuran-5-carboxaldehyde | C9H8O2 | CID 735901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Piperazin-1-yl-1,3-benzothiazole | C11H13N3S | CID 592122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]
- 9. researchgate.net [researchgate.net]
